N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Methylation: The benzothiazole ring is then methylated at the 6-position using a methylating agent such as methyl iodide.
Acylation: The methylated benzothiazole is then acylated with chloroacetyl chloride to introduce the acetamide group.
Morpholine Substitution: Finally, the chloroacetamide derivative is reacted with morpholine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(piperidin-4-yl)acetamide
- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrrolidin-4-yl)acetamide
Uniqueness
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-10-2-3-11-12(8-10)20-14(15-11)16-13(18)9-17-4-6-19-7-5-17/h10H,2-9H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUXILHWPVLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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